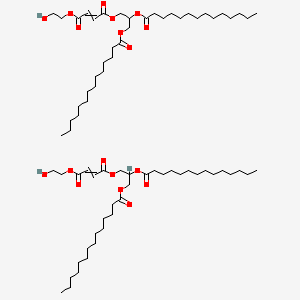

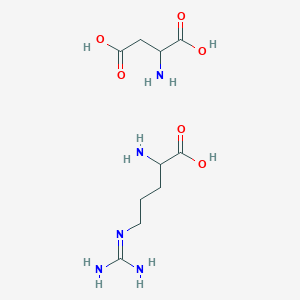

![molecular formula C16H18O9 B15285288 7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one](/img/structure/B15285288.png)

7-methoxy-6-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnolioside is a naturally occurring compound isolated from the plant Angelica gigas Nakai, belonging to the Umbelliferae family . It is known for its significant neuroprotective activities against glutamate-induced toxicity and exhibits moderate antibacterial activity against Staphylococcus aureus . Additionally, Magnolioside has shown notable growth inhibitory activity against chloroquine-sensitive strains of Plasmodium falciparum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnolioside can be synthesized through various chemical reactions involving coumarins and glycosides. One common method involves the isolation of Magnolioside from Angelica gigas Nakai using antiplasmodial activity-guided fractionation . The compound is then purified and characterized using techniques such as HPLC and NMR .

Industrial Production Methods: Industrial production of Magnolioside typically involves large-scale extraction from plant sources. The process includes solvent extraction, purification, and crystallization to obtain high-purity Magnolioside . The compound is then formulated into various research-grade products for scientific use .

Análisis De Reacciones Químicas

Types of Reactions: Magnolioside undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Magnolioside, each with unique bioactive properties .

Aplicaciones Científicas De Investigación

Magnolioside has a wide range of scientific research applications, including:

Chemistry: Magnolioside is used as a starting material for the synthesis of various bioactive compounds.

Biology: In biological research, Magnolioside is studied for its neuroprotective and antibacterial properties.

Medicine: Magnolioside has potential therapeutic applications in the treatment of neurodegenerative diseases and bacterial infections.

Industry: Magnolioside is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Magnolioside exerts its effects through several molecular targets and pathways:

Neuroprotection: Magnolioside protects neurons from glutamate-induced toxicity by modulating glutamate receptors and inhibiting excitotoxicity.

Antibacterial Activity: Magnolioside inhibits the growth of Staphylococcus aureus by disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways.

Antiplasmodial Activity: Magnolioside inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes and inhibiting its replication.

Comparación Con Compuestos Similares

Magnolioside is unique among similar compounds due to its diverse bioactivities and structural features. Some similar compounds include:

Marmesinin: Another coumarin derivative with antiplasmodial activity.

Nodakenin: A coumarin glycoside with neuroprotective properties.

Skimmin: A coumarin glycoside with antibacterial activity.

Apiosylskimmin: A coumarin glycoside with antiplasmodial activity.

Compared to these compounds, Magnolioside exhibits a broader range of bioactivities, making it a valuable compound for various scientific research applications .

Propiedades

IUPAC Name |

7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAVLTNIRYDCPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-(1-Hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B15285208.png)

![N-cyclohexylcyclohexanamine;3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B15285210.png)

![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)

![[2-(Hentetracontanoylamino)-3,4-dihydroxyoctadeca-8,12,16-trienyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15285243.png)

![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea](/img/structure/B15285258.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid](/img/structure/B15285282.png)